molecular formula C12H18N2O B1464406 [1-(2-Aminophenyl)piperidin-2-yl]methanol CAS No. 1251056-09-3

[1-(2-Aminophenyl)piperidin-2-yl]methanol

Cat. No. B1464406
CAS RN: 1251056-09-3
M. Wt: 206.28 g/mol
InChI Key: GCMMIWPLCXLUHY-UHFFFAOYSA-N
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Description

“[1-(2-Aminophenyl)piperidin-2-yl]methanol” is a compound that falls under the category of piperidine derivatives . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of piperidine derivatives, including “this compound”, is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Characterization

Several studies have been conducted on the synthesis and characterization of compounds structurally related to "[1-(2-Aminophenyl)piperidin-2-yl]methanol". These studies typically involve the development of novel synthetic routes or the exploration of chemical properties and structural elucidation through techniques like NMR, MS, and X-ray crystallography. For instance, the synthesis of novel pyridine derivatives through a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine in methanol demonstrates the versatility of piperidine-based compounds in organic synthesis (Wu Feng, 2011). Additionally, the detailed structural analysis of compounds such as [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol via X-ray crystallography provides insights into their molecular configurations and potential reactivity patterns (H. R. Girish et al., 2008).

Applications in Organic Synthesis

Compounds related to "this compound" have been utilized in the synthesis of various heterocyclic and aromatic compounds, indicating their utility as intermediates in organic synthesis. For example, the synthesis of complex pyridine derivatives showcases the application of piperidine-based compounds in constructing pharmacologically relevant structures (N. Patel et al., 2011).

Antimicrobial and Antiproliferative Activities

Some derivatives of piperidine-based compounds have been investigated for their antimicrobial and antiproliferative activities. The exploration of new pyridine derivatives for antimicrobial activity provides a basis for the development of new therapeutic agents (N. Patel et al., 2011). Moreover, the study of diphenyl(piperidin-4-yl)methanol derivatives for their antiproliferative activity against various carcinoma cell lines highlights the potential of these compounds in cancer research (S. Benaka Prasad et al., 2010).

Corrosion Inhibition

The use of piperidine-based compounds as corrosion inhibitors for mild steel in acidic mediums has been studied, demonstrating their potential in industrial applications. The effectiveness of these inhibitors in protecting steel surfaces from corrosion can have significant implications for materials science and engineering (P. Singaravelu et al., 2022).

Future Directions

Piperidine derivatives, including “[1-(2-Aminophenyl)piperidin-2-yl]methanol”, have significant roles in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of these compounds .

Mechanism of Action

properties

IUPAC Name

[1-(2-aminophenyl)piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-6-1-2-7-12(11)14-8-4-3-5-10(14)9-15/h1-2,6-7,10,15H,3-5,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMMIWPLCXLUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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